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Compound of Interest

3-Chloro-4-methoxypyridine
Compound Name:

hydrochloride
CAS No.: 861024-97-7
Cat. No.: B11912602

Get Quote

Executive Summary

Target Molecule: 3-Chloro-4-methoxypyridine Hydrochloride CAS (Free Base): 82257-09-8
CAS (HCI Salt): 1049666-47-0 Core Application: Critical intermediate for kinase inhibitors (e.g.,
c-Met, ALK inhibitors) and heterocyclic pharmaceutical scaffolds.

This technical guide details the synthesis of 3-chloro-4-methoxypyridine hydrochloride.
Unlike generic preparations, this document focuses on the regioselective Nucleophilic Aromatic
Substitution (

) of 3,4-dichloropyridine as the primary industrial route. This pathway offers superior scalability
and regiocontrol compared to direct electrophilic chlorination of 4-methoxypyridine, which often
suffers from over-chlorination (3,5-dichloro impurities) or poor selectivity.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the functionalization of the pyridine ring at the C4
position. The electron-deficient nature of the pyridine ring—further activated by the inductive
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effect of the chlorine atoms—makes 3,4-dichloropyridine an ideal substrate for

Logical Disconnection

e Target: 3-Chloro-4-methoxypyridine HCI
e Precursor: 3-Chloro-4-methoxypyridine (Free Base)
» Key Disconnection: C4—-0O bond formation via displacement of a leaving group (Cl).

o Starting Material: 3,4-Dichloropyridine.

Mechanistic Rationale

In 3,4-dichloropyridine, the chlorine at the C4 position is significantly more reactive toward
nucleophiles than the chlorine at C3.

o C4 Position: Para to the pyridine nitrogen. Nucleophilic attack yields a Meisenheimer
intermediate where the negative charge is delocalized onto the electronegative nitrogen
atom, stabilizing the transition state.

o C3 Position: Meta to the pyridine nitrogen. Attack here does not allow charge delocalization
onto the nitrogen, making the activation energy significantly higher.

3-Chloro-4-methoxypyridine HCI

Cl / Dioxane

3-Chloro-4-methoxypyridine
(Free Base)

SNAr (Regioselectivej‘-_

3,4-Dichloropyridine NaOMe / MeOH
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Figure 1: Retrosynthetic logic flow prioritizing the C4-selective

pathway.

Primary Synthesis Pathway: Regioselective

This protocol describes the reaction of 3,4-dichloropyridine with sodium methoxide.[1][2][3] This
is the "Gold Standard" route due to the commercial availability of the starting material and the
high regioselectivity (>95:5 favoring C4 substitution).

Reaction Scheme

3,4-Dichloropyridine + NaOMe

3-Chloro-4-methoxypyridine + NaCl

Experimental Protocol
Step 1: Nucleophilic Substitution[4][5]

e Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser,
nitrogen inlet, and internal temperature probe.

» Reagent Preparation:
o Charge Methanol (anhydrous, 150 mL).
o Option A (Commercial Solution): Add Sodium Methoxide (25 wt% in MeOH, 1.1 equiv).

o Option B (In-situ): Carefully add Sodium metal (1.1 equiv) to the methanol at 0°C and stir
until dissolved.

» Addition: Add 3,4-Dichloropyridine (1.0 equiv, e.g., 14.8 g) to the methoxide solution. The
reaction is slightly exothermic.

» Reaction: Heat the mixture to reflux (65°C). Stir for 4—-6 hours.
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o Monitoring: Monitor by TLC (EtOAc/Hexane 1:4) or HPLC. The starting material (3,4-
dichloropyridine) should disappear.

o Workup:
o Cool the mixture to room temperature.

o Concentrate under reduced pressure to remove most methanol (do not distill to dryness;
keep ~20 mL volume).

o Dilute with Water (100 mL) and extract with Dichloromethane (DCM, 3 x 50 mL) or Ethyl
Acetate.

o Wash combined organics with Brine (50 mL).
o Dry over Anhydrous

, filter, and concentrate to yield the crude oil (Free Base).

[¢]

Yield Expectations: 85-95% crude yield.

Step 2: Salt Formation (Hydrochloride)

 Dissolution: Dissolve the crude 3-chloro-4-methoxypyridine oil in Diethyl Ether or 1,4-
Dioxane (anhydrous, 5 volumes).

Acidification: Cool to 0°C. Slowly add 4M HCI in Dioxane (1.2 equiv) dropwise.

o Observation: A white precipitate will form immediately.

Isolation: Stir at 0-5°C for 30 minutes. Filter the solid under nitrogen.

Washing: Wash the filter cake with cold Diethyl Ether.

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Key Data Points

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11912602?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Specification
Appearance White to off-white crystalline solid
Melting Point 205-208°C (dec)

5 8.75 (s, 1H, C2-H), 8.60 (d, 1H, C6-H), 7.45

1H NMR (DMSO-d6
( ) (d, 1H, C5-H), 4.05 (s, 3H, OMe)

>95% C4-substitution (verified by C5-H doublet

Regioselectivity ling)
coupling

Alternative Pathway: O-Methylation of Pyridone

This route is useful if 3-chloro-4-hydroxypyridine is already available or if avoiding chlorinated
solvents/reagents is necessary.

Reaction Scheme
3-Chloro-4-hydroxypyridine + Mel

3-Chloro-4-methoxypyridine

Protocol Summary

o Suspend 3-chloro-4-hydroxypyridine (1.0 equiv) and Potassium Carbonate (2.0 equiv) in
DMF.

o Add Methyl lodide (Mel, 1.2 equiv) dropwise at room temperature.
e Stir at 40-50°C for 12 hours.
e Pour into ice water and extract with EtOAc.

o Note: This route may produce N-methylated byproducts (pyridones), requiring
chromatographic separation. The

route (Section 3) is generally cleaner.

Mechanistic Visualization ()

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11912602?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The regioselectivity is the critical success factor. The diagram below illustrates why the 4-
position is favored over the 3-position.

Meisenheimer Complex
NaOMe (Negative charge on N)

3,4-Dichloropyridine

.. _NaOMe

Click to download full resolution via product page

Figure 2: Mechanistic divergence showing the stabilization of the C4-attack intermediate by the
pyridine nitrogen.

Troubleshooting & Critical Control Points

Issue Probable Cause Corrective Action

] ) ) ) Ensure MeOH is anhydrous.[1]
) Moisture in reaction (NaOMe is
Low Yield Use fresh NaOMe or generate
hydrolyzed to NaOH). o )
in situ with Na metal.

_ _ Maintain reflux at 65°C; do not
o ) High temperature forcing C3 ) -
Regioisomer Impurity o use higher boiling solvents
substitution.
(e.g., DMF) unless necessary.

Use 1.1-1.2 equiv of NaOMe.
Incomplete Conversion Stoichiometry error. Excess is easily removed
during aqueous workup.

) ) ] Proceed directly to HCI salt
, Free base is an oil/low-melting ) _ .
Oily Product id formation for easier handling
solid.
and storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [3-Chloro-4-methoxypyridine Hydrochloride: Synthesis &
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b11912602/docs#3-chloro-4-methoxypyridine-
hydrochloride-synthesis-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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